molecular formula C13H14N2O B11889805 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile CAS No. 1018337-05-7

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile

Cat. No.: B11889805
CAS No.: 1018337-05-7
M. Wt: 214.26 g/mol
InChI Key: YMMYYSSKVHBKGL-UHFFFAOYSA-N
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Description

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of piperidine derivatives with phenylacetonitrile under specific conditions. One common method includes the use of solvents such as DMF (dimethylformamide), MeOH (methanol), THF (tetrahydrofuran), dioxane, and acetone, along with Et3N (triethylamine) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to develop stable hydrophobic interactions with catalytic pockets of enzymes, leading to inhibition or modulation of enzyme activity . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1018337-05-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(4-oxopiperidin-1-yl)-2-phenylacetonitrile

InChI

InChI=1S/C13H14N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,13H,6-9H2

InChI Key

YMMYYSSKVHBKGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(C#N)C2=CC=CC=C2

Origin of Product

United States

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